![molecular formula C16H20ClNO B1451488 4-(2-Isopropyl-5-methylphenoxy)aniline hydrochloride CAS No. 1184979-25-6](/img/structure/B1451488.png)
4-(2-Isopropyl-5-methylphenoxy)aniline hydrochloride
Overview
Description
4-(2-Isopropyl-5-methylphenoxy)aniline hydrochloride (CAS# 1184979-25-6) is a useful research chemical .
Molecular Structure Analysis
The molecular structure of 4-(2-Isopropyl-5-methylphenoxy)aniline hydrochloride can be represented by the linear formula C16H20ClNO . The InChI code for this compound is 1S/C16H19NO.ClH/c1-11(2)15-9-4-12(3)10-16(15)18-14-7-5-13(17)6-8-14;/h4-11H,17H2,1-3H3;1H .Physical And Chemical Properties Analysis
The molecular weight of 4-(2-Isopropyl-5-methylphenoxy)aniline hydrochloride is 277.79 .Scientific Research Applications
Genotoxic Activities and Carcinogenicity
Aniline derivatives, including 4-(2-Isopropyl-5-methylphenoxy)aniline hydrochloride, have been studied for their potential genotoxic activities and the relationship to carcinogenicity. Research has aimed at clarifying whether aniline itself or one of its metabolites has genotoxic potential, which could explain the occurrence of tumors in specific animal studies. Most results, particularly from validated and well-documented studies, did not indicate a potential of aniline to induce gene mutations. The genotoxicity database on metabolites with marked splenotoxic potential is very limited, which does not allow excluding primary genotoxic events in the development of spleen tumors definitively. The evidence suggests that the carcinogenic effects in the spleen of rats are the end stage of chronic high-dose damage leading to massive overload of the spleen with iron, causing chronic oxidative stress rather than being directly related to genotoxic damage (Bomhard & Herbold, 2005).
Pharmacological Properties and Therapeutic Potential
The pharmacological properties and therapeutic potential of compounds related to 4-(2-Isopropyl-5-methylphenoxy)aniline hydrochloride, such as thymol (chemically similar), have been extensively reviewed. Thymol possesses various pharmacological properties including antioxidant, anti-inflammatory, analgesic, antibacterial, antifungal, and antitumor activities. It shows promising therapeutic potential for the treatment of various cardiovascular, neurological, rheumatological, gastrointestinal, metabolic, and malignant diseases at both biochemical and molecular levels. The review suggests thymol as a potential candidate for pharmaceutical development due to its significant therapeutic potential and pharmacological properties (Nagoor Meeran et al., 2017).
Environmental Impact and Removal Techniques
Studies on the occurrence, toxicity, and degradation of compounds similar to 4-(2-Isopropyl-5-methylphenoxy)aniline hydrochloride, such as triclosan, have been conducted to understand their behavior in the environment. The review covers the occurrence, toxicity, and various transformation/degradation processes of triclosan in the environment, highlighting the importance of identifying efficient removal techniques to prevent these toxic pollutants from entering natural water sources and the environment. It also discusses the potential of advanced oxidation processes (AOPs) for the effective degradation of such compounds, indicating the need for further research in this area to develop efficient and environmentally friendly removal technologies (Bedoux et al., 2012).
Safety And Hazards
properties
IUPAC Name |
4-(5-methyl-2-propan-2-ylphenoxy)aniline;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO.ClH/c1-11(2)15-9-4-12(3)10-16(15)18-14-7-5-13(17)6-8-14;/h4-11H,17H2,1-3H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BINPKSPXKVFRAH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(C)C)OC2=CC=C(C=C2)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.79 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Isopropyl-5-methylphenoxy)aniline hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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